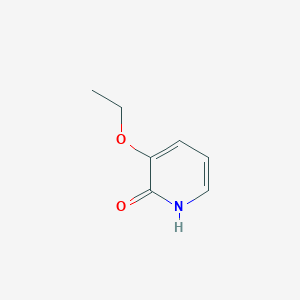

3-Ethoxypyridin-2(1H)-one

Descripción

3-Ethoxypyridin-2(1H)-one (CAS: 909854-16-6, molecular formula: C₇H₉NO₂) is a pyridinone derivative characterized by an ethoxy (-OCH₂CH₃) substituent at position 3 of the pyridine ring. It is also known as 2-hydroxy-3-ethoxypyridine, with a purity of ≥97% in commercial supplies . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity. Its structure combines the electron-donating ethoxy group with the tautomeric equilibrium of the pyridinone ring, enabling diverse chemical modifications.

Propiedades

IUPAC Name |

3-ethoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOYDAFVHQHKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738855 | |

| Record name | 3-Ethoxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909854-16-6 | |

| Record name | 3-Ethoxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxypyridin-2(1H)-one typically involves the reaction of ethyl nicotinate with m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at low temperatures. The reaction mixture is stirred at 0°C for one hour and then allowed to reach room temperature overnight. The resulting product is then isolated by pouring the reaction mixture into ice water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxypyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA is commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridinones, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Ethoxypyridin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-Ethoxypyridin-2(1H)-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, which can result in various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Related Pyridinone Derivatives

Substituent Effects on Physicochemical Properties

Pyridinone derivatives exhibit varied properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Substituent and Molecular Profile Comparison

Key Research Findings

Electronic Effects: Ethoxy and acetyl substituents significantly alter pyridinone reactivity. Ethoxy’s electron-donating nature increases ring electron density, favoring nucleophilic substitutions, while acetyl groups reduce density, promoting electrophilic additions .

Biological Activity: Amino and halogen substituents enhance binding to biological targets. For example, 3-amino derivatives show improved inhibition of eIF4A3 compared to ethoxy analogues (Table 4, ).

Synthetic Versatility: Pyridinones with multiple substituents (e.g., 5-Bromo-3-chloro-6-methyl) enable modular synthesis of polyfunctionalized compounds for high-throughput screening .

Actividad Biológica

3-Ethoxypyridin-2(1H)-one, a heterocyclic organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with an ethoxy group at the third position and a keto group at the second position, which contributes to its unique reactivity and biological properties.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 165.17 g/mol

- CAS Number : 909854-16-6

The compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of bacterial and fungal strains. In studies, it has shown effectiveness against:

- Bacterial Strains : Including both Gram-positive and Gram-negative bacteria.

- Fungal Strains : Demonstrating antifungal properties that could be beneficial in treating infections caused by fungi.

A study highlighted its potency against Staphylococcus aureus and Candida albicans, indicating a promising application in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties . The compound's ability to modulate inflammatory pathways could make it useful in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors or enzymes, modulating their activity and leading to changes in cellular processes such as signal transduction pathways. This modulation can influence various biological outcomes, including antimicrobial and anti-inflammatory responses.

Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Case Studies

-

Antimicrobial Efficacy Study :

- A series of experiments were conducted where varying concentrations of this compound were tested against different bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined, revealing that the compound effectively inhibited growth at concentrations as low as 10 µg/mL for certain strains.

-

Anti-inflammatory Model :

- In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups, suggesting its potential therapeutic role in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.